![molecular formula C16H12ClNO4 B5818997 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5818997.png)
4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid, also known as CPBA, is a synthetic compound used in scientific research. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to have potential therapeutic applications in various diseases.
作用機序
4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response. By inhibiting COX enzymes, 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid has also been found to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair. Additionally, 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid has been shown to reduce oxidative stress and improve mitochondrial function.
実験室実験の利点と制限
One of the advantages of 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid is its high potency and selectivity for COX enzymes. This makes it a useful tool for studying the role of prostaglandins in various physiological and pathological processes. However, 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid has limitations in terms of its solubility and stability, which can affect its efficacy in in vitro and in vivo experiments. Additionally, 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid has potential cytotoxic effects at high concentrations, which must be taken into consideration when designing experiments.
将来の方向性
There are several future directions for research on 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid. One area of interest is the development of novel analogs with improved solubility and stability. Another area of research is the investigation of 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanisms underlying 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid's effects on oxidative stress and mitochondrial function. Finally, 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid's potential use in the treatment of neurological disorders, such as Alzheimer's disease, warrants further investigation.
Conclusion
In conclusion, 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid is a synthetic compound with potential therapeutic applications in various diseases. Its anti-inflammatory, analgesic, and antipyretic properties make it a useful tool for studying the role of prostaglandins in various physiological and pathological processes. While 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid has limitations in terms of its solubility and stability, there are several future directions for research on 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid, including the development of novel analogs and investigation of its potential use in combination with other drugs.
合成法
4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid can be synthesized through a multi-step reaction process. The starting material for the synthesis is 4-chlorobenzoic acid, which is reacted with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with N-phenylglycine in the presence of a catalyst to form 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid. The purity of the final product can be improved through recrystallization.
科学的研究の応用
4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid has also been studied for its potential use in treating cancer, Alzheimer's disease, and other neurological disorders.
特性
IUPAC Name |
4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c17-12-7-6-11(16(21)22)8-13(12)18-15(20)9-14(19)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEYHHOOQJOSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5818919.png)
methyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide hydrochloride](/img/structure/B5818925.png)
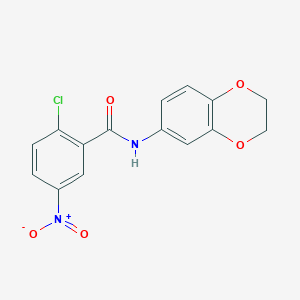
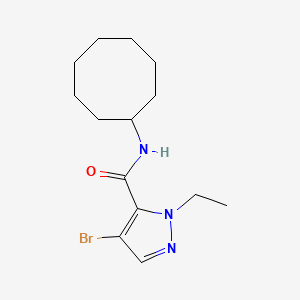
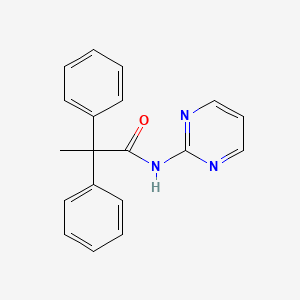
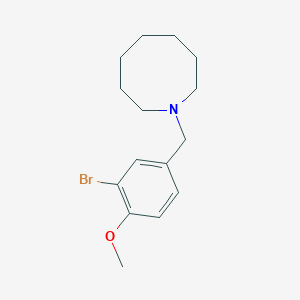
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5818958.png)
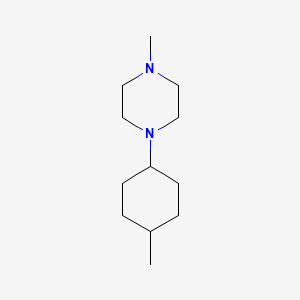
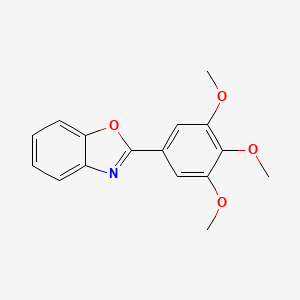
![1-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5819000.png)
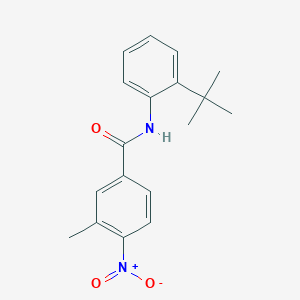
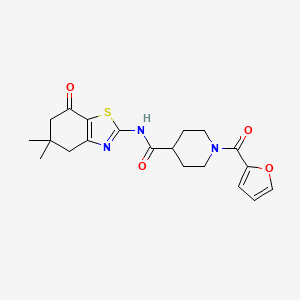
![5-amino-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B5819018.png)
![ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5819021.png)